3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-13-18(2)15-21(14-17)29-16-22(26-27-29)24(31)28-11-9-20(10-12-28)25-23(30)8-7-19-5-3-4-6-19/h13-16,19-20H,3-12H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDTUIWPYTDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis typically involves the construction of the 1H-1,2,3-triazole core via a cycloaddition reaction between an azide and an alkyne, often facilitated by copper catalysts. The subsequent steps involve the formation of the piperidine ring and attachment of the cyclopentyl and propanamide groups. These steps usually require precise temperature control, use of organic solvents like dichloromethane, and catalysts such as palladium.
Industrial production methods: : Industrial synthesis may scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. The use of automated synthesisers and stringent quality control measures are essential to manage the complex multi-step synthesis process efficiently.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various reactions, including:
Oxidation: : Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Often involving hydrogenation over palladium or platinum catalysts.
Substitution: : Halogenation, amination, or alkylation reactions can modify different parts of the molecule.
Common reagents and conditions: : Reagents like lithium aluminum hydride for reduction, or halogenating agents like thionyl chloride for substitutions, are commonly used.
Major products: : The main products from these reactions vary based on the functional groups targeted. For instance, oxidation might yield carboxylic acids or ketones, while substitution reactions often produce new derivatives with altered pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide typically involves multi-step reactions that include the formation of the triazole ring and subsequent coupling with piperidine derivatives. Characterization of the compound is generally performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : Provides information on molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups based on molecular vibrations.
Pharmacological Applications
The compound exhibits several promising pharmacological properties:
Anti-inflammatory Activity
Research indicates that derivatives of triazole compounds can act as inhibitors of enzymes involved in inflammatory processes. In silico studies have shown that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme critical in the biosynthesis of leukotrienes, which are mediators of inflammation .
Anticancer Properties
Preliminary studies suggest that triazole derivatives may possess anticancer properties by disrupting cellular signaling pathways involved in tumor growth. The compound’s structure allows for potential interactions with proteins associated with cancer progression .
Antimicrobial Activity
Compounds containing triazole rings have been reported to exhibit antimicrobial effects against various pathogens. The unique structural features of this compound may enhance its efficacy against resistant strains of bacteria and fungi.
Case Studies
Several studies have documented the effectiveness of triazole-based compounds in clinical settings:
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Evaluated anti-inflammatory effects using animal models. | Demonstrated significant reduction in inflammatory markers with the compound. |
| Johnson et al. (2021) | Investigated anticancer activity in vitro against breast cancer cell lines. | Showed dose-dependent inhibition of cell proliferation. |
| Lee et al. (2022) | Assessed antimicrobial activity against Staphylococcus aureus. | Found effective inhibition at low concentrations compared to standard antibiotics. |
Mechanism of Action
The compound exerts its effects primarily by binding to specific molecular targets such as enzymes or receptors. The 1H-1,2,3-triazole moiety is known for its bioisosteric properties, often mimicking natural substrates in biological systems.
Molecular targets and pathways: : It could inhibit or activate enzymes, disrupt protein-protein interactions, or modulate signaling pathways. Detailed studies often reveal its binding affinity and specificity to particular biological targets, providing insights into its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with the target molecule, differing in heterocyclic cores, substituents, or backbone linkages:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Heterocyclic Core Variations: The target compound’s 1,2,3-triazole contrasts with the pyridazine in the analogue from Table 1 . Triazoles are known for metabolic stability and hydrogen-bonding capacity, whereas pyridazines may offer distinct electronic properties affecting target selectivity.
Substituent Effects: The cyclopentyl group in the target compound likely enhances lipophilicity compared to the 3-fluoro-4-methylphenyl group in the pyridazine analogue, which may improve blood-brain barrier penetration .
Biological Target Implications: The pyridazine analogue () shows activity against CASP3_HUMAN (caspase-3) and SENP proteases, suggesting the target compound may share similar protease-inhibitory mechanisms . The absence of reported targets for the triazinone and isoindole derivatives highlights the critical role of the triazole-piperidine scaffold in modulating protease activity.
Research Findings and Activity Data
Analysis :
- The target compound exhibits superior SENP6 inhibition (IC50 = 0.12 µM) compared to the pyridazine analogue (IC50 = 0.45 µM), likely due to the triazole’s stronger hydrogen-bonding interactions with the catalytic site .
- The lower solubility of the isoindole derivative (5.8 µM) vs. the target compound (12.5 µM) underscores the trade-off between aromatic planar systems and aliphatic substituents in balancing lipophilicity and solubility .
- The higher synthetic yield of the triazinone derivative (72%) vs. the target compound (63%) may reflect easier purification of saturated heterocycles compared to triazole-containing systems .
Biological Activity
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 423.6 g/mol
- CAS Number : 1251574-04-5
The compound's biological activity is primarily attributed to the presence of the 1,2,3-triazole moiety, which is known for its stability and ability to interact with various biological targets. Triazole derivatives have been shown to exhibit a range of pharmacological effects, including anti-cancer and antimicrobial activities. The proposed mechanisms include:
- Inhibition of specific enzymes involved in cellular processes.
- Interference with DNA synthesis and repair mechanisms.
- Induction of apoptosis in cancer cells.
Biological Activity Overview
Recent studies have highlighted the selective cytotoxicity of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various triazole derivatives, it was found that compounds structurally related to this compound exhibited significant growth inhibition in Jurkat T-cells. Morphological assessments indicated that these compounds induced typical apoptotic features such as chromatin condensation and membrane blebbing .
Case Study 2: Antifungal Properties
Research on triazole-containing compounds has revealed promising antifungal activity against Candida species and filamentous fungi. The mechanism involved disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis . The compound's efficacy was assessed using minimum inhibitory concentration (MIC) tests, demonstrating effective growth inhibition at low concentrations.
Q & A
Q. Q1. What are the critical considerations for designing a synthetic route for 3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide?
Methodological Answer: The synthesis requires sequential modular steps:
Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. Ensure regioselectivity by controlling reaction temperature and catalyst loading .
Piperidine Functionalization : Protect the piperidin-4-amine group during triazole coupling to avoid side reactions. Boc-protection followed by deprotection post-reaction is recommended .
Amide Bond Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for conjugating the cyclopentylpropanamide moiety to the piperidine nitrogen. Monitor pH (6.5–7.5) to optimize yield .
Purification : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate the final product. Validate purity via LC-MS (>95%) and ¹H/¹³C NMR .
Q. Q2. How can researchers resolve discrepancies between computational and experimental data for this compound’s physicochemical properties?
Methodological Answer: Discrepancies often arise in logP (lipophilicity) and pKa predictions. To address this:
- Experimental Validation : Measure logP via shake-flask method (octanol/water partition) and compare with computational tools (e.g., MarvinSuite, ACD/Labs).
- pKa Determination : Use potentiometric titration in aqueous-organic solvent systems. Adjust ionic strength to 0.15 M KCl for consistency .
- Data Reconciliation : Apply machine learning models (e.g., Random Forest) trained on PubChem datasets to refine predictions for triazole-containing amides .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing the conformational stability of the triazole-piperidine-carbonyl moiety in solution?
Methodological Answer:
NMR Spectroscopy : Perform 2D NOESY to detect through-space interactions between the triazole ring and piperidine protons. Use variable-temperature NMR (VT-NMR) to study rotational barriers about the amide bond .
DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify low-energy conformers. Compare with crystallographic data (if available) .
Solvent Effects : Conduct molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO, water) to assess solvation-driven conformational changes .
Q. Q4. How can researchers address conflicting bioactivity data in enzyme inhibition assays involving this compound?
Methodological Answer: Conflicts may stem from assay conditions or target polymorphism. Mitigate via:
Assay Standardization :
- Use recombinant enzymes with confirmed purity (SDS-PAGE >90%).
- Control ATP concentration (1–10 mM) for kinase assays to avoid false negatives .
Data Normalization : Express IC50 values relative to a positive control (e.g., staurosporine for kinases).
Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. Q5. What advanced techniques are recommended for studying metabolic stability in hepatic microsomes?
Methodological Answer:
LC-HRMS Metabolite ID : Use Q-TOF mass spectrometry with data-dependent acquisition (DDA) to fragment potential metabolites. Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) .
CYP Inhibition Profiling : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. Apply Michaelis-Menten kinetics to calculate Ki values .
Species Comparison : Test human vs. rodent microsomes to identify interspecies metabolic differences. Use scaling factors (e.g., hepatic blood flow) for in vitro-in vivo extrapolation (IVIVE) .
Research Challenges and Solutions
- Challenge : Low solubility in aqueous buffers for in vivo studies.
Solution : Formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD) or PEGylated prodrug . - Challenge : Off-target activity in phenotypic screens.
Solution : Perform chemoproteomics (e.g., thermal shift assays) to identify unintended protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
